molecular formula C16H23N5O2 B2738207 3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione CAS No. 915930-45-9

3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione

Cat. No. B2738207
CAS RN: 915930-45-9
M. Wt: 317.393
InChI Key: FPPDPACXBHCCNN-UHFFFAOYSA-N
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Description

3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and PDE Inhibitor Activity

Purine derivatives have been synthesized and evaluated for their affinity towards serotonin receptors and their inhibitor activity against phosphodiesterases (PDEs). For instance, 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown potential as antidepressant agents due to their serotonin receptor affinity and PDE4B and PDE10A inhibitor activity. This highlights their significance in designing new antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).

Antiproliferative Activity

Hydantoin and purine derivatives, including those with a 4-acetylphenylpiperazinylalkyl moiety, have been designed and synthesized, demonstrating antiproliferative activity against selected cancer cell lines. This suggests their potential as scaffolds for developing new anticancer agents (Zagórska et al., 2021).

Antidepressant and Anxiolytic-like Activity

Imidazo[2,1-f]purine-2,4-dione derivatives have been explored for their central activity, showing potential as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptors antagonists. Preliminary animal studies indicated their antidepressant- and anxiolytic-like properties, further emphasizing the therapeutic potential of purine derivatives in treating affective disorders (Partyka et al., 2014).

PDE4 Inhibitory Activity

The design of 1-benzylxanthines based on the structural activity relationships of alkylxanthines and imidazo[2,1-i]purines as PDE4 inhibitors showcases the exploration of purine derivatives for selective and potent PDE4 inhibitory activity. This research underlines the relevance of purine derivatives in developing PDE4 inhibitors with potential applications in treating various disorders (Suzuki et al., 2006).

properties

IUPAC Name

6-butan-2-yl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-7-9(3)20-10(4)11(5)21-12-13(17-15(20)21)18(6)16(23)19(8-2)14(12)22/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDPACXBHCCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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